2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyrimidinone core with a 4-fluorophenyl substituent at position 6, a tetrahydrofuran-derived oxolanylmethyl group at position 3, and a sulfanylidene moiety at position 2. Its structural complexity suggests applications in medicinal chemistry or agrochemical research, particularly targeting enzyme inhibition or protein degradation pathways .
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O3S3/c26-14-7-9-15(10-8-14)33-22(35)20-21(32(24(37)39-20)12-16-4-3-11-36-16)31-23(33)38-13-19(34)30-18-6-2-1-5-17(18)25(27,28)29/h1-2,5-10,16H,3-4,11-13H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDGCPHNEPCMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F4N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the fluorophenyl and tetrahydrofuran-2-yl groups, and the final acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choices.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is studied for its unique structural features and reactivity. It serves as a model compound for understanding thiazolopyrimidine chemistry and exploring new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biological macromolecules. Its structural complexity makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications are of interest. It may be explored as a lead compound for developing new drugs targeting specific diseases or conditions, leveraging its unique chemical structure and reactivity.
Industry
In the industrial sector, This compound could find applications in the synthesis of advanced materials, agrochemicals, or specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Comparative Analysis
Core Heterocyclic Structure
- Target Compound: The thiazolo[4,5-d]pyrimidinone core combines sulfur and nitrogen atoms in a fused bicyclic system, enabling strong π-π stacking and hydrogen-bonding interactions with biological targets. This contrasts with the quinazolinone core in 871493-35-5, which lacks sulfur but offers similar rigidity .
Substituent Effects
- Fluorophenyl Groups: Both the target compound and 871493-35-5 incorporate 4-fluorophenyl groups, known to enhance metabolic stability and membrane permeability. However, the target compound’s 4-fluorophenyl is directly attached to the pyrimidinone ring, whereas 871493-35-5 positions it on a quinazolinone methyl group .
- Trifluoromethylphenyl Acetamide : This group in the target compound mirrors the trifluoroacetamide moieties in BASF’s pyridine derivatives , but the addition of a phenyl ring may improve target specificity compared to simpler trifluoroacetamides.
Biological Activity
The compound 2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, also referred to as K286-4275, exhibits a complex structure that suggests potential biological activity. Its unique molecular composition includes a thiazolo-pyrimidine core and various substituents that may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of K286-4275 is , and it features several functional groups that are critical for its biological activity. The presence of fluorinated phenyl groups is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's efficacy in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O4S3 |
| IUPAC Name | 2-{[6-(4-fluorophenyl)-7-oxo... |
| SMILES | [Insert SMILES representation here] |
The biological activity of K286-4275 is hypothesized to stem from its ability to interact with specific enzymes and receptors. The structural components allow for potential hydrogen bonding and hydrophobic interactions with target proteins. The trifluoromethyl group enhances the compound's binding affinity due to its electron-withdrawing characteristics, which may stabilize interactions with active sites on enzymes.
In Vitro Studies
Recent studies have evaluated the compound's activity against various biological targets:
- Enzyme Inhibition : K286-4275 has been tested for its inhibitory effects on key enzymes such as cholinesterases and cyclooxygenases. Preliminary results indicate moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 19.2 μM and against butyrylcholinesterase (BChE) at 13.2 μM .
- Antioxidant Activity : The compound demonstrated significant free radical scavenging activity, indicating potential use in mitigating oxidative stress-related conditions .
- Cytotoxicity : Cytotoxicity assays against cancer cell lines such as MCF-7 have shown promising results, suggesting that K286-4275 may possess anti-cancer properties .
Case Studies
A detailed exploration of K286-4275's biological activity was conducted through molecular docking studies that highlighted its interactions with various enzyme targets:
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions, typically including:
- Cyclocondensation : Formation of the thiazolo[4,5-d]pyrimidinone core using thiourea derivatives and α-ketoesters under reflux conditions in ethanol or acetic acid .
- Thioacetylation : Introduction of the sulfanyl group via nucleophilic substitution with mercaptoacetic acid derivatives, often catalyzed by triethylamine in dimethylformamide (DMF) .
- Amide coupling : Reaction of the intermediate with 2-(trifluoromethyl)phenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key conditions : Temperature control (60–80°C for cyclocondensation), inert atmosphere (N₂ or Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic and crystallographic methods are optimal for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 4.5–5.5 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the sulfanylidene configuration (C–S bond lengths: ~1.68 Å) .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C–F vibrations) .
Q. Which in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can conflicting pharmacological data from different studies be resolved?
- Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm target engagement .
- Metabolic stability analysis : Compare results in hepatocyte microsomes (human vs. rodent) to identify species-specific discrepancies .
- Dose-response curves : Ensure consistency across studies by standardizing compound purity (≥95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1%) .
Q. What strategies improve pharmacokinetic properties without compromising bioactivity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in related chromenone derivatives .
- Substituent tuning : Replace the oxolane group with smaller rings (e.g., cyclopentyl) to reduce logP values while retaining target affinity .
- Formulation optimization : Use lipid-based nanocarriers to improve oral bioavailability, as demonstrated for structurally similar thiazolo-pyrimidines .
Q. How to design experiments to elucidate the mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Pull-down assays : Biotinylate the compound and perform affinity chromatography with lysates from treated cells to identify binding partners .
- Transcriptomic profiling : RNA-seq analysis on treated vs. untreated cells to map pathway alterations (e.g., apoptosis, cell cycle regulation) .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
